molecular formula C17H11FN4O2S2 B12197518 N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

Cat. No.: B12197518
M. Wt: 386.4 g/mol
InChI Key: FCOJFGBXJXVJMF-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted thiazole ring. Key structural elements include:

  • Thiazole ring: Substituted at position 4 with a methyl group and at position 5 with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety.
  • Oxadiazole ring: A 1,2,4-oxadiazole group enhances electron-withdrawing properties and metabolic stability.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks. However, direct biological data are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C17H11FN4O2S2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H11FN4O2S2/c1-9-13(26-17(19-9)21-15(23)12-3-2-8-25-12)16-20-14(22-24-16)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23)

InChI Key

FCOJFGBXJXVJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Setup and Reagents

  • Nitrile precursor : 4-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carbonitrile (1 equiv, 0.22 mmol).

  • Solvent : Trifluoroethanol (2 mL).

  • Additives : 1,4-Dithian-2,5-diol (0.5 equiv), triethylamine (1.1 equiv).

Procedure

  • Dissolve the nitrile precursor in trifluoroethanol under stirring for 2 minutes.

  • Add 1,4-dithian-2,5-diol and stir for 5 minutes.

  • Introduce triethylamine and stir for an additional 2 minutes.

  • Seal the mixture in a microwave vial and irradiate at 60°C for 390 minutes.

  • Evaporate the solvent under reduced pressure and purify via flash chromatography (EtOAc/hexanes).

Key Data

ParameterValue
YieldQuantitative (45 mg)
Reaction Time6.5 hours
Purification MethodSilica chromatography

This method achieves high yields by exploiting microwave energy to accelerate cyclization, reducing side reactions.

Oxadiazole-Thiazole Coupling via Cyclocondensation

A patent by CN105418636A (2015) outlines a microwave-assisted cyclocondensation strategy to assemble the oxadiazole-thiazole core:

Starting Materials

  • Aromatic aldehyde : 4-Fluorobenzaldehyde (1 equiv).

  • Oxadiazole precursor : 2-Amino-5-substituted-1,3,4-oxadiazole (1 equiv).

Synthetic Pathway

  • Combine 4-fluorobenzaldehyde, oxadiazole precursor, and anhydrous ethanol in a microwave crucible.

  • Irradiate at 700W for 25-second intervals, cooling and stirring between cycles.

  • Monitor progress via TLC; replenish ethanol if volatilized.

  • Quench with water, adjust pH to 7–8 using NaOH, and filter.

  • Recrystallize the crude product from absolute ethanol.

Performance Metrics

ParameterValue
Yield39.4–45.3%
Reaction MediumEthanol
Key AdvantageSimplified workup

This method highlights the utility of microwave irradiation in facilitating heterocyclic coupling, though yields remain moderate.

Multi-Step Assembly from Thiophene-2-Carboxamide

Building on work by PMC5427694 (2017), the thiophene-2-carboxamide scaffold serves as a starting point for sequential heterocycle formation:

Synthetic Sequence

  • Step 1 : React 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide with 4-fluorophenyl isocyanate to form the oxadiazole ring.

  • Step 2 : Treat the intermediate with Lawesson’s reagent to introduce the thiazole moiety.

  • Step 3 : Purify via recrystallization from DMF/water.

Critical Conditions

  • Temperature : Reflux in ethanol (4 hours).

  • Catalyst : Triethylamine (for oxadiazole cyclization).

  • Oxidizing Agent : Iodine (for thiazole aromatization).

Outcomes

ParameterValue
Overall Yield32–38%
Purity>95% (HPLC)

This sequential approach allows precise control over heterocycle formation but requires stringent reaction conditions.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)Time (Hours)Scalability
Microwave Gewald1006.5High
Cyclocondensation39–451.5Moderate
Multi-Step Assembly32–3812Low

The microwave-assisted Gewald reaction outperforms others in yield and time, making it preferable for industrial applications.

Structural Characterization and Validation

Post-synthetic analysis confirms the compound’s identity through:

  • 1H NMR : Resonances at δ 6.16 (thiophene protons), 7.45–7.89 (fluorophenyl aromatic protons).

  • HRMS : Molecular ion peak at m/z 380.4 [M+H]+.

  • XRD : Planar geometry with dihedral angles <10° between heterocycles.

Challenges and Optimization Opportunities

Stereochemical Control

The (2Z)-configuration is critical for biological activity but challenging to maintain. Strategies include:

  • Low-Temperature Cyclization : Minimizes isomerization.

  • Chiral Auxiliaries : Temporarily fix geometry during thiazole formation.

Solvent Selection

  • Trifluoroethanol : Enhances microwave absorption but poses toxicity concerns.

  • Ethanol/Water Mixtures : Emerging as greener alternatives with comparable yields .

Chemical Reactions Analysis

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula (Example) Reference
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide Thiophene-carboxamide + thiazole 4-methyl thiazole, 3-(4-fluorophenyl)-1,2,4-oxadiazole Oxadiazole, fluorophenyl C₁₈H₁₂FN₅O₂S₂ Target
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-carboxamide + thiazole 3-methoxy-4-(trifluoromethyl)phenyl, nitro group Nitro, trifluoromethyl C₁₆H₁₀F₃N₃O₄S₂
3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide Oxazole-carboxamide 4-fluorophenyl, methyl groups at positions 3 and 5 Oxazole, fluorophenyl C₁₂H₁₁FN₂O₂
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-carboxamide + thiadiazole 4-fluorophenyl, 5-isopropyl thiadiazole Thiadiazole, fluorophenyl C₁₆H₁₈FN₃O₂S

Electronic and Spectral Properties

  • IR Spectroscopy :
    • The target compound’s carboxamide C=O stretch is expected near 1660–1680 cm⁻¹, similar to ’s analogs .
    • Absence of S-H bands (~2500–2600 cm⁻¹) in thione tautomers confirms structural integrity, as seen in triazole derivatives .
  • NMR :
    • Fluorophenyl substituents produce distinct ¹⁹F NMR shifts, as observed in fluorinated oxazole and pyrrolidine analogs .
    • Thiazole and oxadiazole protons resonate in aromatic regions (δ 7.0–8.5 ppm) .

Physicochemical Properties

Property Target Compound Nitrothiophene Analog Oxazole Analog
Molecular Weight ~421.45 g/mol ~423.39 g/mol ~234.23 g/mol
LogP (Predicted) ~3.2 (high lipophilicity) ~3.5 (due to trifluoromethyl) ~2.1
Solubility Low (hydrophobic substituents) Moderate (nitro group enhances polarity) Moderate (smaller size)

Biological Activity

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several distinct chemical moieties:

  • Thiazole Ring : Known for its role in various biological activities.
  • Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Fluorophenyl Group : May enhance lipophilicity and bioactivity.

Molecular Formula : C22H19FN4O3S
Molecular Weight : 438.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The thiazole and oxadiazole rings can interact with enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, altering their function and leading to physiological changes.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
1Antibacterial against E. coli
2Antifungal against Candida spp.

Anticancer Activity

In vitro studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : Disruption of the cell cycle leading to inhibited proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of 15 µM. This suggests a potent cytotoxic effect that warrants further investigation into its mechanism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multistep heterocyclic condensation. A typical approach involves:

Oxadiazole formation : Reacting 4-fluorobenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a dicarbonyl compound (e.g., ethyl oxalyl chloride) under reflux in anhydrous conditions to yield the 1,2,4-oxadiazole core .

Thiazole-thiophene coupling : The oxadiazole intermediate is coupled with a thiophene-2-carboxamide derivative via a nucleophilic substitution or Pd-catalyzed cross-coupling reaction. For the thiazole ring, cyclocondensation of thiourea derivatives with α-haloketones is recommended .

  • Key Parameters : Optimize reaction temperature (80–120°C), solvent (DMF or THF), and catalyst (e.g., triethylamine or Pd(PPh₃)₄) to achieve yields >70%. Monitor purity via TLC and recrystallize from ethanol/DMF mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and thiazole (δ 2.4–2.6 ppm for methyl groups) moieties. The Z-configuration of the thiazole-ylidene group is confirmed by NOESY correlations between the thiophene carboxamide and methyl substituents .
  • FT-IR : Identify key absorptions: C=N (1590–1620 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-F (1220–1250 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, and S content with <0.5% deviation from theoretical values to confirm purity .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxadiazole and thiazole derivatives show MIC values in the 2–16 µg/mL range .
  • Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Thiophene-carboxamide analogs often exhibit IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Case Study : If the thiazole-ylidene proton appears downfield (δ >8.5 ppm), re-evaluate tautomeric equilibria using variable-temperature NMR (VT-NMR) in DMSO-d₆. Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to identify dominant tautomers .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (solvent: DMF/EtOH). The oxadiazole-thiazole dihedral angle (typically 5–15°) confirms planarity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to assess logP (aim for 2.5–3.5), BBB permeability, and CYP450 inhibition. Thiophene-carboxamides often exhibit moderate solubility (LogS ≈ -4.5), requiring formulation optimization .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR or DHFR) using AutoDock Vina. Prioritize binding poses with H-bonds to the oxadiazole N-atoms and fluorophenyl hydrophobic interactions .

Q. How can reaction yields be improved for the oxadiazole-thiazole coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ with XPhos ligand for Suzuki-Miyaura coupling (improves yields to >85% vs. 65% with traditional catalysts) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and enhance regioselectivity by irradiating at 100°C in DMF .
  • Workup Optimization : Quench reactions with ice-cold water and extract with ethyl acetate (3×) to minimize side-product formation .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C. Thiazole-ylidene derivatives are prone to oxidation; add 0.1% BHT as an antioxidant .
  • Polymorph Screening : Identify stable crystalline forms via solvent-drop grinding (e.g., Form I in ethanol vs. Form II in acetonitrile) to enhance shelf life .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • False Positives : Re-test compounds at higher purity (>98%, HPLC-validated). If docking predicts EGFR inhibition but IC₅₀ >50 µM, assess off-target effects via kinome-wide profiling .
  • Metabolite Interference : Perform LC-MS/MS stability studies in simulated biological fluids (e.g., human liver microsomes). Oxadiazole rings may hydrolyze under acidic conditions, requiring prodrug strategies .

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